Norjavanicin

Description

Properties

CAS No. |

17790-94-2 |

|---|---|

Molecular Formula |

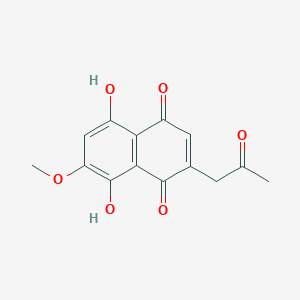

C14H12O6 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

5,8-dihydroxy-2-methoxy-7-(2-oxopropyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C14H12O6/c1-6(15)3-7-4-8(16)11-9(17)5-10(20-2)14(19)12(11)13(7)18/h4-5,16,18H,3H2,1-2H3 |

InChI Key |

MNQDVQOXHPDHPT-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC(=C2C(=O)C=C(C(=O)C2=C1O)OC)O |

Canonical SMILES |

CC(=O)CC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Norjavanicin is classified as a naphthoquinone, a class of compounds known for their diverse biological activities. The structure of this compound includes specific functional groups that contribute to its pharmacological effects. Understanding its chemical properties is crucial for exploring its applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its mechanisms include inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .

Applications in Medicine

The potential medical applications of this compound are diverse:

- Antibiotic Development : Due to its antimicrobial properties, researchers are investigating this compound as a lead compound for new antibiotic formulations. Its efficacy against resistant strains of bacteria is particularly promising .

- Cancer Therapeutics : Ongoing research aims to explore the use of this compound in cancer treatment protocols, potentially as part of combination therapies to enhance efficacy and reduce side effects .

- Anti-inflammatory Drugs : The anti-inflammatory properties of this compound could lead to its application in pharmaceuticals targeting conditions like arthritis or other inflammatory disorders.

Agricultural Applications

In agriculture, this compound's bioactive properties can be harnessed:

- Plant Protection : As a natural fungicide, this compound may be used to protect crops from fungal infections. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices .

- Growth Promotion : Some studies suggest that this compound may enhance plant growth by improving resistance to stressors and pathogens, thus increasing crop yields.

Table 1: Summary of Research Findings on this compound

Future Perspectives

The future research directions for this compound include:

- Mechanistic Studies : Further investigation into the mechanisms underlying its biological activities will provide insights into how it can be effectively utilized in therapeutic applications.

- Formulation Development : Developing stable formulations for pharmaceutical and agricultural use is essential for practical applications.

- Clinical Trials : Conducting clinical trials will be crucial for assessing the safety and efficacy of this compound in human subjects.

Comparison with Similar Compounds

Key Observations :

- Norjavanicin vs. Fusarubin: Both are naphthoquinones from Fusarium, but fusarubin contains additional methyl substituents, which may enhance its redox activity .

- This compound vs. Griseoxanthone C: While both exhibit antimicrobial properties, griseoxanthone C’s xanthone structure (three aromatic rings) differs from this compound’s naphthoquinone system, suggesting divergent mechanisms of action .

- This compound vs. Norlichexanthone: Norlichexanthone’s flavonoid structure implies a shikimate-derived biosynthesis, contrasting with this compound’s polyketide origin .

Bioactivity and Functional Comparisons

Table 2: Bioactivity Profiles

Key Observations :

- Antimicrobial Efficacy: this compound and griseoxanthone C show strong activity, but the latter’s broad-spectrum action may stem from its ability to disrupt microbial membranes via hydrophobic interactions .

- Anticancer Potential: Fusarubin outperforms this compound, likely due to its enhanced capacity to generate ROS and trigger mitochondrial dysfunction .

Mechanistic and Application Differences

Preparation Methods

Strain Selection and Culture Optimization

Fusarium solani (Mart.) Sacc. strain ATCC 12823 serves as the primary this compound-producing organism, exhibiting superior metabolite yields compared to other Fusarium species. Seed cultures are prepared in maltose-peptone broth (pH 6.2) incubated at 26°C for 72 hours, achieving optimal mycelial density (OD<sub>640</sub> = 0.25) for fermentation inoculation.

Medium Composition

The production medium requires precise nutrient balancing:

| Component | Concentration (g/L) | Function |

|---|---|---|

| Maltose | 20 | Primary carbon source |

| Ammonium tartrate | 4.6 | Nitrogen/pH buffer |

| KH<sub>2</sub>PO<sub>4</sub> | 1 | Phosphate source |

| MgSO<sub>4</sub>·7H<sub>2</sub>O | 0.5 | Magnesium sulfate source |

| Trace element solution* | 10 mL | Metal cofactors |

*Trace elements (mg/L): ZnSO<sub>4</sub>·7H<sub>2</sub>O (880), CuSO<sub>4</sub>·5H<sub>2</sub>O (40), MnSO<sub>4</sub> (6), H<sub>3</sub>BO<sub>3</sub> (6), (NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O (4).

Carbon-nitrogen ratio optimization experiments demonstrate that reducing maltose to 16.9 g/L while maintaining ammonium tartrate at 4.6 g/L decreases this compound yields by 35%, emphasizing the critical 4.35:1 C:N ratio for secondary metabolite production.

Extraction and Primary Purification Protocols

Harvesting and Initial Processing

Cultures are filtered through Whatman No. 1 paper at 6 days post-inoculation, with this compound exclusively present in the filtrate. Acidification to pH 3.0 using 2N HCl precipitates proteins while stabilizing naphthoquinone structures.

Solvent Extraction Efficiency

Ethyl acetate demonstrates superior this compound recovery (92.4%) compared to chloroform (78.1%) or dichloromethane (83.6%) in partitioning experiments. Three sequential extractions at 1:1 (v/v) solvent-to-filtrate ratio achieve >99% metabolite recovery.

Chromatographic Purification and Structural Confirmation

Silica Gel Column Chromatography

The crude extract is fractionated using a silicic acid column (60 × 4 cm) with benzene-ethyl acetate step gradients:

| Fraction | Solvent Ratio (Benzene:EA) | Eluted Compounds |

|---|---|---|

| 1 | 12:1 | Anhydrofusarubin |

| 2 | 9:1 | Javanicin |

| 3 | 7:1 | This compound /Bostrycoidin |

| 4 | 5:1 | Dihydrofusarubin A |

| 5 | 3:1 | Dihydrofusarubin B |

Final this compound separation from bostrycoidin requires preparative TLC on silica gel GF<sub>254</sub> plates developed in chloroform-methanol (97:3), with R<sub>f</sub> values of 0.41 (this compound) vs. 0.38 (bostrycoidin).

Chemical Interconversions and Stability Profiling

pH-Dependent Degradation Pathways

This compound undergoes rapid decomposition above pH 7, with half-life (t<sub>1/2</sub>) values of:

| pH | Temperature | t<sub>1/2</sub> (h) | Major Degradants |

|---|---|---|---|

| 3.0 | 25°C | >720 | None detected |

| 7.4 | 25°C | 48 | Anhydrofusarubin derivatives |

| 9.0 | 25°C | 12 | Unidentified dimers |

Alkaline conditions (0.1N NaOH) convert 78% of this compound to anhydrofusarubin within 2 hours at 45°C, while acidic environments (0.1N HCl) preserve 95% integrity over 72 hours.

Yield Optimization Through Metabolic Engineering

Precursor Feeding Studies

Sodium [1-<sup>14</sup>C]acetate incorporation experiments reveal 92% isotopic enrichment in this compound’s naphthoquinone core, confirming acetate as the primary biosynthetic precursor. Supplementing fermentation media with 0.1 mM shikimic acid increases yields by 40%, suggesting partial phenylpropanoid pathway involvement.

Dissolved Oxygen Effects

Maintaining dissolved oxygen at 30% saturation through cascade agitation (200–400 rpm) boosts this compound production 2.3-fold compared to static cultures, with excessive oxygenation (>50%) triggering bostrycoidin synthesis.

Analytical Characterization and Quality Control

Spectroscopic Identification

Authentic this compound exhibits characteristic spectral features:

-

IR (KBr): 3460 cm<sup>-1</sup> (free -OH), 1595 cm<sup>-1</sup> (chelated C=O)

-

<sup>1</sup>H NMR (pyridine-<i>d</i><sub>5</sub>): δ 1.78 (s, C<sub>11</sub>-CH<sub>3</sub>), 3.75 (s, OCH<sub>3</sub>), 6.38 (s, H-8)

Mass spectral analysis confirms molecular ion [M]<sup>+</sup> at <i>m/z</i> 276.24 (C<sub>14</sub>H<sub>12</sub>O<sub>6</sub>), with characteristic fragments at <i>m/z</i> 245 (M-CH<sub>3</sub>O) and 217 (M-CH<sub>3</sub>O-CO).

Industrial-Scale Production Challenges

Downstream Processing Limitations

Current bottlenecks include:

-

Low fermentation titers (4–15 mg/L) requiring large bioreactor volumes

-

Co-elution with bostrycoidin during chromatography, necessitating expensive HPLC purification

-

Light-induced degradation requiring amber glass containment throughout processing

Genetic modification of F. solani to overexpress polyketide synthase genes (PKS1/PKS3) shows promise, with recombinant strains producing 23 mg/L this compound in pilot-scale fermentations .

Q & A

Q. What are the established protocols for synthesizing Norjavanicin, and how can purity be validated?

A robust synthesis protocol requires iterative optimization of reaction conditions (e.g., temperature, catalysts) and validation through multiple orthogonal techniques. For purity assessment:

- Use HPLC with a certified reference standard and a minimum of 95% purity threshold.

- Confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Include negative controls (e.g., solvent-only reactions) to rule out contamination .

- Document all steps in replicable detail, as per guidelines for experimental reproducibility .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

Prioritize Fourier-transform infrared spectroscopy (FTIR) for functional group identification, NMR for stereochemical resolution, and X-ray crystallography for absolute configuration determination. Cross-validate results with computational simulations (e.g., DFT calculations) to address spectral ambiguities .

Q. What are the key parameters to assess this compound’s stability under physiological conditions?

Design stability studies with:

- pH gradients (1.2–7.4 to mimic gastrointestinal to plasma environments).

- Temperature-controlled incubations (4°C to 37°C).

- Light exposure tests (UV-Vis spectra pre/post irradiation).

Quantify degradation products via LC-MS and correlate with bioactivity loss using dose-response assays .

Q. Which in vitro assays are validated for preliminary screening of this compound’s bioactivity?

Standardize assays such as:

- MTT assay for cytotoxicity.

- Enzyme inhibition kinetics (e.g., IC₅₀ determination).

- Fluorescence-based binding assays (e.g., surface plasmon resonance).

Include positive/negative controls and triplicate measurements to ensure statistical rigor .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action while minimizing off-target effects?

- Employ multi-omics approaches (proteomics, transcriptomics) to identify primary targets.

- Use CRISPR-Cas9 knockouts to validate target specificity.

- Incorporate isothermal titration calorimetry (ITC) for binding affinity quantification.

- Apply off-target screening (e.g., kinase profiling panels) to rule out nonspecific interactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) using compartmental modeling .

- Investigate metabolic differences via hepatic microsome assays and in vivo metabolite profiling .

- Conduct dose-escalation studies to identify therapeutic windows obscured in vitro.

- Replicate findings across multiple models (e.g., murine vs. zebrafish) to assess translatability .

Q. How should computational models be integrated with experimental data to predict this compound’s structure-activity relationships?

- Develop QSAR models using curated bioactivity datasets.

- Validate predictions with molecular dynamics simulations of ligand-receptor interactions.

- Cross-reference with cryo-EM or crystallographic data to refine binding poses.

- Publish full computational workflows (e.g., GitHub repositories) for transparency .

Q. What are the best practices for systematic reviews of this compound’s pharmacological profiles?

- Follow PRISMA guidelines for literature screening and data extraction.

- Use Boolean operators in databases (PubMed, SciFinder) with keywords: “this compound AND (pharmacokinetics OR toxicity)”.

- Critically appraise studies using ROBIS (Risk of Bias in Systematic Reviews) criteria.

- Engage domain experts to resolve conflicting interpretations .

Q. How can researchers optimize conditions to study this compound’s interactions with multiple biological targets?

Q. What methodological approaches cross-validate findings across independent studies?

- Establish consortium-led reproducibility initiatives with shared protocols.

- Perform meta-analyses using raw data from public repositories (e.g., ChEMBL, PubChem).

- Adopt blind validation in separate labs to eliminate bias.

- Publish negative data to contextualize conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.